molecular formula C20H26N4O3 B3004734 (E)-3-(3,4-dimethoxyphenyl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acrylamide CAS No. 1904584-62-8

(E)-3-(3,4-dimethoxyphenyl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acrylamide

Cat. No.: B3004734
CAS No.: 1904584-62-8
M. Wt: 370.453
InChI Key: SSCJLGRZOCWIPZ-FNORWQNLSA-N
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Description

(E)-3-(3,4-dimethoxyphenyl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acrylamide is a useful research compound. Its molecular formula is C20H26N4O3 and its molecular weight is 370.453. The purity is usually 95%.
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Biological Activity

The compound (E)-3-(3,4-dimethoxyphenyl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acrylamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and data analysis.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H24N4O3\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_3

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives, compounds similar to the target compound demonstrated promising activity against pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL, suggesting strong bactericidal effects .

CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
7b0.25Escherichia coli

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. Compounds containing the pyrazole scaffold have shown inhibitory effects on various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and colorectal cancer cells. A notable study reported that certain pyrazole analogues exhibited antiproliferative activity with IC50 values in the micromolar range .

Cancer TypeCell LineIC50 (μM)
Breast CancerMDA-MB-2315.2
Lung CancerA5494.8
Colorectal CancerHCT1166.0

Anti-inflammatory Activity

The compound's anti-inflammatory properties have also been highlighted in recent research. Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds derived from similar structures demonstrated up to 93% inhibition of IL-6 at a concentration of 10 µM compared to standard anti-inflammatory drugs like dexamethasone .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of the compound with biological targets. The docking analysis revealed that the compound binds effectively to prostaglandin reductase (PTGR2), suggesting a plausible mechanism for its anti-inflammatory activity .

Case Studies

  • Case Study on Anticancer Activity : A recent study evaluated the effect of the compound on liver cancer cells (HepG2). The results indicated a significant reduction in cell viability after treatment with the compound, supporting its potential as an anticancer agent.
  • Case Study on Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of several pyrazole derivatives against clinical isolates of Staphylococcus epidermidis. The target compound exhibited superior activity compared to traditional antibiotics.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-14-12-19(23-22-14)24-10-8-16(9-11-24)21-20(25)7-5-15-4-6-17(26-2)18(13-15)27-3/h4-7,12-13,16H,8-11H2,1-3H3,(H,21,25)(H,22,23)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCJLGRZOCWIPZ-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)N2CCC(CC2)NC(=O)C=CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)N2CCC(CC2)NC(=O)/C=C/C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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